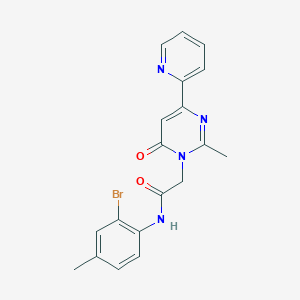

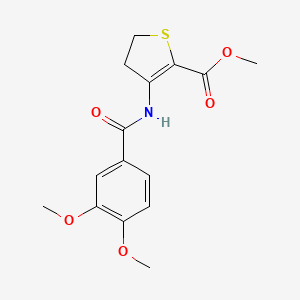

Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3,4-dimethoxybenzoate” is a compound with the molecular formula C10H12O4 . It’s also known as “Methyl veratrate” and has an average mass of 196.200 Da .

Synthesis Analysis

While specific synthesis information for “Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate” is not available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Imines and Aromatic Compounds :

- The synthesis of 3-amino-2-carbamoylthiophene and its reaction with cycloalkanones to form imines demonstrates an application in creating imines, which are essential in various chemical syntheses. This research shows that 3-amino-2-carbamoylthiophene can be obtained from related compounds and used to synthesize imines, indicating a broader application in organic synthesis (Klemm, Wang, & Hawkins, 1995).

Photochemistry and Photocyclization :

- A study on the photochemistry of 4‐Thia‐2‐cycloalkenones, including compounds related to Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate, reveals selective photocyclization processes. This research is significant for understanding the photochemical reactions of similar compounds, which can be applied in material science and photochemistry (Anklam, Lau, & Margaretha, 1985).

Catalysis and Chemical Reactions :

- In the realm of catalysis, the compound's derivatives have been involved in palladium iodide catalyzed multicomponent carbonylative approaches, demonstrating its utility in facilitating complex chemical reactions (Mancuso et al., 2014).

- The preparation of bicyclic herbicide precursors through intramolecular reactions of similar compounds underlines its potential application in agrochemical synthesis (Liepa et al., 1992).

Advanced Material Synthesis :

- The synthesis and characterization of novel aromatic polyimides involving similar compounds demonstrate its application in creating new materials, potentially useful in various industrial and technological applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Crystallography and Structural Analysis :

- Research on the crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate, a related compound, provides insights into its crystalline properties, essential for understanding its behavior in solid-state and potential applications in material science (Tao et al., 2020).

Environmental Applications :

- The compound's derivatives have been used in oxidative desulfurization of model diesel, highlighting its potential application in environmental remediation and green chemistry (Lü et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to target tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

It’s suggested that similar compounds can induce apoptosis, a form of programmed cell death, by disrupting the cell cycle . This disruption is often achieved by inhibiting the polymerization of tubulin, a protein essential for mitosis .

Biochemical Pathways

By inhibiting tubulin polymerization, the compound could disrupt the formation of the mitotic spindle, an essential component for cell division . This disruption could lead to cell cycle arrest and trigger apoptosis .

Pharmacokinetics

The physical and chemical properties of similar thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Result of Action

The result of the compound’s action is likely the induction of apoptosis in targeted cells . This is achieved through the disruption of the cell cycle, specifically by inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle .

Eigenschaften

IUPAC Name |

methyl 4-[(3,4-dimethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-19-11-5-4-9(8-12(11)20-2)14(17)16-10-6-7-22-13(10)15(18)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENUSOZJKFTMEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2833309.png)

![N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B2833311.png)

![5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol](/img/structure/B2833314.png)

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)

![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)

![7-[(4-Bromophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2833326.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)